molecular formula C23H20N2O3 B5163700 2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B5163700
M. Wt: 372.4 g/mol
InChI Key: CKKKZSXNJJBNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal and biological research.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide involves the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of inflammation, oxidative stress, and cancer cell growth. It has also been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its anti-inflammatory, antioxidant, and anticancer properties. However, its limitations include the need for further research to determine its safety and efficacy in humans.

Future Directions

For research on 2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide include the investigation of its potential use in the treatment of various diseases such as cancer, inflammation, and oxidative stress. Further studies are also needed to determine its safety and efficacy in humans. Additionally, the development of more efficient synthesis methods and the optimization of its chemical properties may lead to the discovery of more potent compounds with similar biological activities.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal and biological research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further investigation. However, more research is needed to determine its safety and efficacy in humans. The development of more efficient synthesis methods and the optimization of its chemical properties may lead to the discovery of more potent compounds with similar biological activities.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide involves a series of chemical reactions. The initial step involves the reaction of 2-methylphenol with sodium hydroxide to form 2-methylphenoxide ion. This is then reacted with 2-chloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide to form the desired product.

Scientific Research Applications

2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has potential applications in medicinal and biological research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-15-7-9-17(10-8-15)23-25-19-13-18(11-12-21(19)28-23)24-22(26)14-27-20-6-4-3-5-16(20)2/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKKZSXNJJBNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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